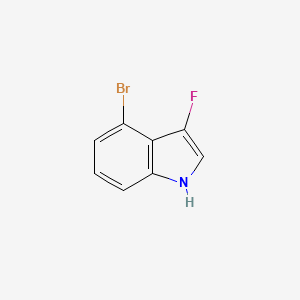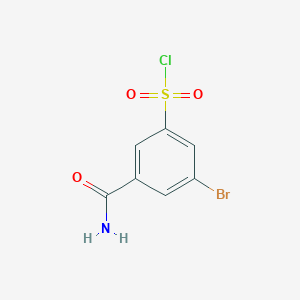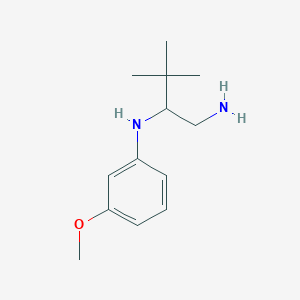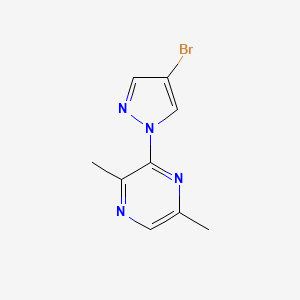
4-bromo-3-fluoro-1H-indole
Vue d'ensemble
Description
4-bromo-3-fluoro-1H-indole is a compound with the molecular weight of 214.04 . It is also known by its IUPAC name, 3-bromo-4-fluoro-1H-indole .
Synthesis Analysis
The synthesis of indole derivatives, including 4-bromo-3-fluoro-1H-indole, has been a topic of interest in various research studies . The Bartoli indole synthesis is one method that has been used, involving the reaction between isopropenylmagnesium bromide and 4-bromo-3-nitrotoluene .Molecular Structure Analysis
The molecular formula of 4-bromo-3-fluoro-1H-indole is C8H5BrFN . The InChI code for this compound is 1S/C8H5BrFN/c9-5-4-11-7-3-1-2-6(10)8(5)7/h1-4,11H .Physical And Chemical Properties Analysis
4-bromo-3-fluoro-1H-indole has a molecular weight of 214.03400 and a density of 1.750±0.06 g/cm3 . Its water solubility is very slightly soluble (0.16 g/L) at 25 ºC .Applications De Recherche Scientifique
Photophysical Properties
- Absorption and Fluorescence Spectra : Indole derivatives like 4-bromo-3-fluoro-1H-indole exhibit distinct absorption and fluorescence spectra. These properties are critical in understanding their behavior as potential organic compounds for various applications (Carić et al., 2004).
Synthesis and Chemical Behavior
- Synthesis Methods : Efficient methods have been developed for synthesizing indolecarboxylic acids, including those with fluoro and bromo substituents. These methods provide a rational approach to accessing a wide range of these compounds (Schlosser et al., 2006).
- Catalytic Activity in Synthesis : Nickel ferrite nanoparticles have been used as a catalyst for synthesizing derivatives of 4-bromo-3-fluoro-1H-indole, highlighting its potential in green chemistry applications (Rao et al., 2019).
Potential Medicinal Applications
- Antitumor Activities : Some derivatives of 4-bromo-3-fluoro-1H-indole have been synthesized and evaluated for their antitumor activities, showing promise as potential therapeutic agents (Fan Houxing, 2009).
- Antimicrobial and Antiinflammatory Activities : Research has been conducted on the antimicrobial, antiinflammatory, and antiproliferative activities of heterocycles derived from bromoindole-2-carbohydrazides, including 4-bromo-3-fluoro-1H-indole derivatives (Narayana et al., 2009).
Miscellaneous Applications
- Organic Nanoparticles : Fluorescent organic nanoparticles derived from 4-bromo-3-fluoro-1H-indole have been synthesized, showcasing their potential in nanotechnology applications (Singh & Ansari, 2017).
Safety and Hazards
Orientations Futures
Indole derivatives, including 4-bromo-3-fluoro-1H-indole, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Mécanisme D'action
Target of Action
4-Bromo-3-fluoroindole, also known as 4-bromo-3-fluoro-1H-indole, is a derivative of indole, a heterocyclic compound that is a key component of many biologically active compounds . Fluorinated indole derivatives have been found to inhibit HIV-1, act as ligands for the CB2 cannabinoid receptor in the central nervous system, and prevent thrombus formation by inhibiting factor Xa . Therefore, the primary targets of 4-Bromo-3-fluoroindole could be these receptors and enzymes.
Mode of Action
It is known that indole derivatives bind with high affinity to many receptors . The bromine and fluorine substitutions on the indole ring may enhance this binding affinity, leading to changes in the activity of the target proteins.
Biochemical Pathways
The biochemical pathways affected by 4-Bromo-3-fluoroindole would depend on its specific targets. For instance, if it acts as an inhibitor of HIV-1, it could affect the viral replication pathway . If it acts as a ligand for the CB2 cannabinoid receptor, it could influence signaling pathways in the central nervous system .
Result of Action
The molecular and cellular effects of 4-Bromo-3-fluoroindole’s action would depend on its specific targets and the pathways they are involved in. For example, if it inhibits HIV-1, it could prevent the replication of the virus in host cells . If it acts as a ligand for the CB2 cannabinoid receptor, it could modulate neuronal signaling .
Propriétés
IUPAC Name |
4-bromo-3-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFFOMXCMHIBOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B1374211.png)


![2-[1-(Methanesulfonylmethyl)cyclopropyl]acetic acid](/img/structure/B1374219.png)
![2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetic acid](/img/structure/B1374220.png)





![2-{1-[(Phenylsulfanyl)methyl]cyclopropyl}acetic acid](/img/structure/B1374228.png)

![1-methyl-5-[(2,2,2-trifluoroethyl)carbamoyl]-1H-pyrrole-3-sulfonyl chloride](/img/structure/B1374230.png)